Boc-ile-gly-OH

Descripción general

Descripción

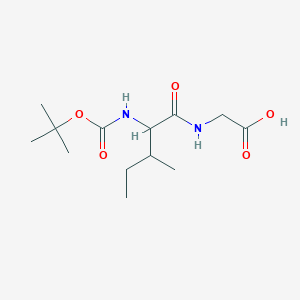

Boc-ile-gly-OH: , also known as N-(tert-Butoxycarbonyl)-L-isoleucyl-glycine, is a dipeptide compound commonly used in peptide synthesis. The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the amino terminus, preventing unwanted reactions during peptide chain elongation. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ile-gly-OH typically involves the coupling of Boc-protected L-isoleucine with glycine. The process begins with the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-L-isoleucine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines facilitate the repetitive steps of deprotection, coupling, and washing, ensuring high yields and purity. The use of microwave-assisted solid-phase synthesis has also been explored to enhance reaction rates and reduce solvent consumption .

Análisis De Reacciones Químicas

Reaction Conditions:

| Reactant | Reagents/Solvents | Conditions | Yield |

|---|---|---|---|

| Boc-Ile-Gly-OMe | LiOH·H₂O, THF/MeOH/H₂O (1:1:1 v/v) | 20°C, 2 h | 99% |

Mechanism :

- The methyl ester undergoes saponification in the presence of lithium hydroxide, yielding the carboxylic acid (this compound).

- The reaction is highly efficient due to the miscibility of THF, methanol, and water, ensuring homogeneous reaction conditions .

Stability and Deprotection of the Boc Group

The Boc group is stable under basic and nucleophilic conditions but cleaved under acidic environments.

Acidic Cleavage Conditions:

| Reagent | Solvent | Time | Application |

|---|---|---|---|

| TFA/DCM (1:1 v/v) | Dichloromethane | 2 h | Boc removal for peptide elongation |

Key Observations :

- Cleavage produces tert-butyl cations, which may alkylate sensitive substrates unless scavengers (e.g., thiophenol) are added .

- The orthogonal protection strategy (Boc with Fmoc) is feasible due to the Boc group’s stability toward piperidine, a base used in Fmoc deprotection .

Role in Ligand-Accelerated C–H Activation

Boc-protected amino acids, including Boc-Ile-OH derivatives, enhance palladium-catalyzed C–H functionalization.

Comparative Ligand Performance :

| Ligand | Conversion (%) | Notes |

|---|---|---|

| Boc-Ile-OH | 81 | Comparable to Ac-Ile-OH (89%) |

| Boc-Val-OH | 82 | Optimal for electron-rich substrates |

Mechanistic Insight :

- Amino acid ligands coordinate with Pd(II), altering the C–H cleavage mechanism from electrophilic palladation to base-assisted proton abstraction .

Advantages:

- Dual role as reaction medium and coupling additive.

- Enhanced reaction rates and reduced epimerization in DMF .

Aggregation Mitigation in SPPS

This compound derivatives are used in hydrophobic peptide synthesis to prevent aggregation.

Strategy:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Ile-Gly-OH is predominantly utilized in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS) methods. The Boc protecting group allows for selective deprotection during the synthesis process, facilitating the assembly of complex peptide chains.

- Solid-Phase Peptide Synthesis (SPPS) : The Boc strategy is widely used in SPPS due to its compatibility with various coupling reagents and solvents. For instance, this compound can be coupled with other amino acid derivatives using reagents like HATU or DIC, enabling efficient formation of peptide bonds .

- Synthesis of Dipeptides and Tetrapeptides : this compound has been successfully employed in synthesizing dipeptides and tetrapeptides through sequential coupling reactions. In one study, this compound was coupled with Boc-Val-Val-NMeIle-Ala-OBn to create modified peptides, demonstrating its versatility in peptide modification .

Ionic Liquids Derived from Boc-Protected Amino Acids

Recent studies have explored the synthesis of room-temperature ionic liquids (RTILs) derived from Boc-protected amino acids, including this compound. These ionic liquids exhibit unique properties that make them suitable for various applications in organic synthesis.

- Properties and Reactivity : The resulting ionic liquids are clear, miscible with polar solvents like DMF and DMSO, and show high potential for use as multifunctional reactants in organic reactions such as dipeptide synthesis . Their selective reactivity allows for innovative approaches in synthetic organic chemistry.

Medicinal Chemistry and Biological Studies

This compound has implications in medicinal chemistry, particularly in the development of therapeutic peptides.

- Antioxidant Peptides : Research has indicated that peptides synthesized using Boc-protected amino acids can exhibit antioxidant properties. For instance, peptides derived from Boc-protected sequences have shown cytoprotective effects against oxidative stress in human cell lines . This suggests potential applications in developing treatments for oxidative stress-related diseases.

- Cyclopolypeptides : The compound is also involved in synthesizing cyclopolypeptides, which are of interest due to their structural stability and biological activity. For example, the coupling of this compound with other peptide segments has been reported to yield cyclized structures with enhanced bioactivity .

Data Summary

The following table summarizes the key applications and findings related to this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Synthesis of Modified Peptides : A study demonstrated the successful coupling of this compound with N-methylated amino acids to form biologically relevant tetrapeptides, showcasing its utility in modifying peptide sequences for enhanced biological activity .

- Development of Ionic Liquids : Research focused on creating ionic liquids from Boc-protected amino acids revealed their unique properties and potential as reaction media for organic synthesis .

- Antioxidant Activity : Investigations into peptides synthesized from Boc-protected sequences indicated promising antioxidant activities, suggesting their potential use in therapeutic applications targeting oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of Boc-ile-gly-OH involves its role as a building block in peptide synthesis. The Boc group protects the amino terminus, allowing selective reactions at the carboxyl terminus. Upon deprotection, the free amino group can participate in nucleophilic attacks on activated carboxyl groups, forming peptide bonds. This mechanism is crucial for the stepwise elongation of peptide chains in solid-phase synthesis .

Comparación Con Compuestos Similares

Boc-L-isoleucine (Boc-Ile-OH): Used as a starting material for Boc-ile-gly-OH synthesis .

Boc-glycine (Boc-Gly-OH): Another Boc-protected amino acid used in peptide synthesis .

Fmoc-protected amino acids: Alternative protecting group strategy for peptide synthesis, offering orthogonal protection compared to Boc .

Uniqueness: this compound is unique due to its specific combination of L-isoleucine and glycine, providing distinct structural and functional properties. The Boc protection strategy offers advantages in terms of stability and ease of removal, making it suitable for various synthetic applications.

Actividad Biológica

Boc-Ile-Gly-OH, a peptide derivative, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through standard peptide coupling techniques. The synthesis typically involves the protection of the amino groups using the Boc (tert-butyloxycarbonyl) protecting group, followed by coupling with glycine. The reaction can be facilitated using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) to promote the formation of peptide bonds.

Biological Activity Overview

The biological activities of this compound and similar peptide derivatives have been studied extensively. Key areas of interest include:

- Antimicrobial Activity : Research indicates that certain peptide derivatives exhibit significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungi like Candida albicans .

- Anthelmintic Properties : Some studies suggest that peptide compounds can demonstrate anthelmintic activity, potentially useful in treating parasitic infections .

- Cytotoxicity : The cytotoxic effects of peptide derivatives are also under investigation, with some compounds showing selective toxicity toward cancer cell lines while sparing normal cells .

1. Antimicrobial Activity Study

A comparative study evaluated the antimicrobial efficacy of this compound against several microbial strains. The results indicated that while this compound itself may not exhibit strong activity, its derivatives showed promising results:

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| This compound | Moderate | Weak |

| Boc-Leu-Phe-OMe | High | Moderate |

| Boc-His-Phe-OMe | Moderate | High |

This table illustrates that modifications to the Boc-Ile-Gly structure can enhance biological activity significantly .

2. Cytotoxicity Evaluation

In another study focusing on cytotoxicity, this compound was tested on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 60 |

| A549 | 70 |

These findings suggest that while this compound has some cytotoxic potential, further structural modifications may be necessary to enhance its efficacy .

Discussion

The biological activity of this compound is influenced by its structural characteristics and the presence of specific functional groups. The incorporation of different amino acids and modifications to the peptide backbone can lead to enhanced antimicrobial and cytotoxic properties.

Research indicates that while this compound alone may not exhibit significant biological activity, its derivatives and analogs hold promise for therapeutic applications. Future studies should focus on optimizing these peptides for improved potency and specificity.

Propiedades

IUPAC Name |

2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJXXJTWCMKBCI-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.